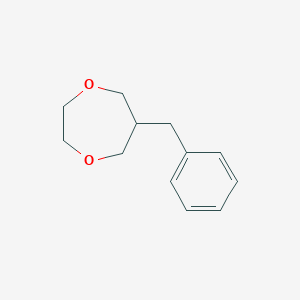
6-Benzyl-1,4-dioxepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyl-1,4-dioxepane is an organic compound with the molecular formula C12H16O2 It is a cyclic ether with a benzyl group attached to the dioxepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-1,4-dioxepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzyl alcohol with 1,4-dioxane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxepane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Benzyl-1,4-dioxepane undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Benzyl halides.
Applications De Recherche Scientifique
6-Benzyl-1,4-dioxepane has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of degradable polymers.
Materials Science: The compound is used in the preparation of nanomaterials with high solid content and multiple morphologies.
Biodegradable Polymers: It is employed in the synthesis of biodegradable and chemically recyclable polymers.
Mécanisme D'action
The mechanism of action of 6-Benzyl-1,4-dioxepane primarily involves its ability to undergo ring-opening polymerization. The compound’s cyclic structure allows it to form reactive intermediates that can polymerize under appropriate conditions. The presence of the benzyl group can influence the reactivity and stability of the intermediates, leading to the formation of polymers with specific properties .
Comparaison Avec Des Composés Similaires
5,6-Benzo-2-methylene-1,3-dioxepane: Similar in structure but with a benzo group instead of a benzyl group.
2-Methylene-1,3-dioxepane: A simpler analog with a methylene group instead of a benzyl group.
4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one: A five-membered cyclic ketene hemiacetal ester with different substituents.
Uniqueness: 6-Benzyl-1,4-dioxepane is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. This makes it suitable for applications in the synthesis of specialized polymers and materials.
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
6-benzyl-1,4-dioxepane |
InChI |
InChI=1S/C12H16O2/c1-2-4-11(5-3-1)8-12-9-13-6-7-14-10-12/h1-5,12H,6-10H2 |
Clé InChI |
WENHKYBEVKAGLH-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(CO1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13100271.png)
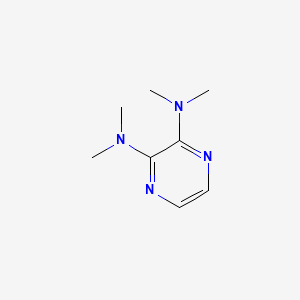
![2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100286.png)
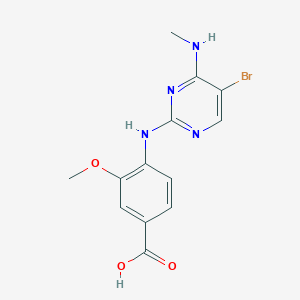


![1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride](/img/structure/B13100311.png)

![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B13100318.png)
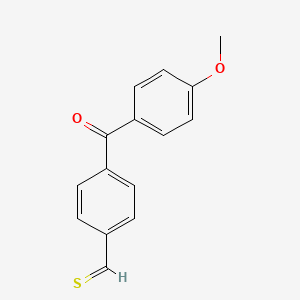
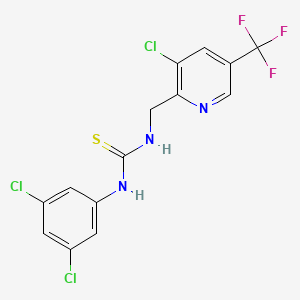

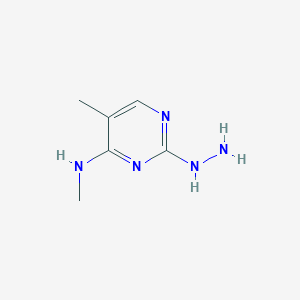
![10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
